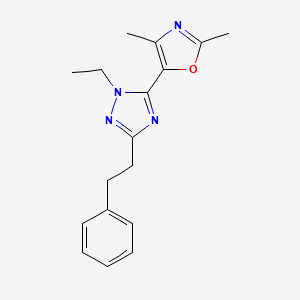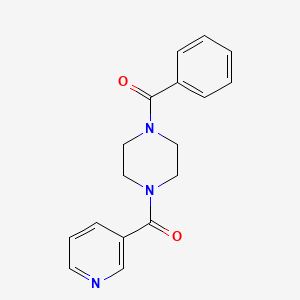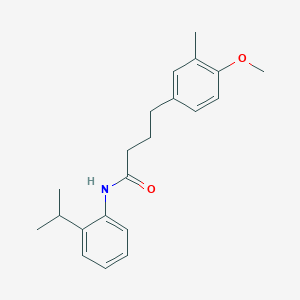
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as DMOT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMOT has been shown to have unique properties that make it a valuable tool for studying various biological processes. In
作用机制
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors. GABA receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to have anti-proliferative effects on cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects:
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. In the central nervous system, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission. This can result in anxiolytic and anticonvulsant effects. In cancer cells, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to inhibit cell proliferation and induce apoptosis, although the exact mechanism of action is still unclear.
实验室实验的优点和局限性
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for use in lab experiments. It is a highly specific tool for studying GABA receptors, making it useful for investigating the role of these receptors in various biological processes. 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole is also relatively easy to synthesize and has high purity, making it a reliable tool for scientific research. However, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole. One area of research is the development of new 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole derivatives with improved solubility and potency. Another area of research is the investigation of the anti-proliferative effects of 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole on cancer cells, which could lead to the development of new cancer treatments. Additionally, the role of 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole in other biological processes, such as inflammation and pain, could be explored.
合成方法
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2,4-dimethyl-5-amino-3-nitropyridine with ethyl 2-bromoisobutyrate, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethyl-5-amino-3-nitropyridine with 2-phenylethyl bromide, followed by reduction with sodium borohydride. Both methods produce 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole with high yields and purity.
科学研究应用
5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been used as a tool to study the role of GABA receptors in the central nervous system. In cancer research, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. In drug discovery, 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole has been used as a scaffold for the development of new drug molecules.
属性
IUPAC Name |
5-[2-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2,4-dimethyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-21-17(16-12(2)18-13(3)22-16)19-15(20-21)11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGASSPTRXSCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)CCC2=CC=CC=C2)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)



![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)


![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)